1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea
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Overview
Description
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinazolinone Core: Starting with the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone core.
Introduction of Valeryl Group: The quinazolinone core is then reacted with a valeryl chloride derivative under basic conditions to introduce the valeryl group.
Addition of Thiourea: Finally, the intermediate product is reacted with m-tolyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Thiourea Derivatives: Compounds with similar thiourea groups but different aromatic rings.
Uniqueness
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
72045-78-4 |
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Molecular Formula |
C28H28N4O2S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-methyl-N-[(3-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)pentanamide |
InChI |
InChI=1S/C28H28N4O2S/c1-18(2)16-24(26(33)31-28(35)29-21-13-9-10-19(3)17-21)32-25(20-11-5-4-6-12-20)30-23-15-8-7-14-22(23)27(32)34/h4-15,17-18,24H,16H2,1-3H3,(H2,29,31,33,35) |
InChI Key |
CWKWJTGFUIVXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C(CC(C)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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